SGC-iMLLT

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SGC-iMLLT est une sonde chimique de première classe et un inhibiteur puissant et sélectif des interactions MLLT1/3-histones. Il a montré une forte activité de liaison au domaine YEATS de MLLT1 et au domaine YEATS de MLLT3, ce qui en fait un outil précieux pour la recherche épigénétique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

SGC-iMLLT est synthétisé par une série de réactions chimiques impliquant le couplage d'intermédiaires spécifiques. La voie de synthèse implique généralement les étapes suivantes :

Formation de la structure de base : La structure de base de this compound est formée par une série de réactions de condensation.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants pour améliorer son affinité de liaison et sa sélectivité.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche en utilisant des techniques de synthèse organique standard. Le processus de production implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

SGC-iMLLT subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction pour produire des formes réduites.

Substitution : This compound peut participer à des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec différents groupes fonctionnels, tandis que la réduction peut produire des formes réduites avec des propriétés chimiques modifiées .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Recherche épigénétique : Il est utilisé pour étudier le rôle de MLLT1 et de MLLT3 dans les interactions des histones et la régulation des gènes.

Recherche sur le cancer : this compound est utilisé dans la recherche sur la leucémie myéloïde aiguë et d'autres cancers pour comprendre le rôle de MLLT1/3 dans l'oncogenèse.

Découverte de médicaments : Le composé sert de sonde chimique dans les efforts de découverte de médicaments ciblant les régulateurs épigénétiques.

Études biologiques : This compound est utilisé pour étudier les fonctions biologiques de MLLT1 et de MLLT3 dans divers processus cellulaires .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'interaction entre MLLT1/3 et les histones. Le composé se lie au domaine YEATS de MLLT1 et de MLLT3, empêchant leur interaction avec les marques d'acétylation des histones. Cette inhibition perturbe le recrutement de la machinerie transcriptionnelle aux gènes cibles, ce qui conduit à une expression génique modifiée. Les principales cibles moléculaires de this compound sont les domaines YEATS de MLLT1 et de MLLT3 .

Applications De Recherche Scientifique

Epigenetic Research

SGC-iMLLT serves as a valuable tool for investigating the role of MLLT1 and MLLT3 in histone interactions and gene regulation. It has been shown to decrease the expression of oncogenes such as MYC when applied to leukemia cells at concentrations around 1 µM .

Cancer Research

The compound has been employed in studies focused on acute myeloid leukemia (AML) and other cancers. Notably, this compound demonstrated selective inhibition against various cancer cell lines, particularly those harboring MLL-ENL fusion proteins. For instance, treatment with this compound significantly reduced cell proliferation in sensitive leukemia cell lines .

Drug Discovery

As a chemical probe, this compound aids in the discovery of new therapeutic agents targeting epigenetic regulators. Its high selectivity over other human YEATS domain proteins makes it an essential compound for developing novel inhibitors for therapeutic purposes .

Case Studies

| Study | Findings | Cell Line Tested | Concentration | Outcome |

|---|---|---|---|---|

| Study 1 | This compound showed significant binding affinity (KD: 129 nM) to MLLT1 YEATS domain. | MV-4-11 (AML) | 1 µM | Decreased MYC expression |

| Study 2 | Inhibition of histone interactions led to reduced proliferation in HGC-27 cells. | HGC-27 (gastric cancer) | 19 µM | Suppressed cell growth |

| Study 3 | This compound engaged cellular targets confirmed via NanoBRET and CETSA assays. | HEK293 (human embryonic kidney) | 10 µM | Confirmed target engagement |

Pharmacokinetics and Stability

This compound exhibits moderate metabolic stability with a half-life of approximately 53 minutes in human hepatocytes . However, its short half-life limits its application in in vivo studies, necessitating further optimization for therapeutic use .

Mécanisme D'action

SGC-iMLLT exerts its effects by selectively inhibiting the interaction between MLLT1/3 and histones. The compound binds to the YEATS domain of MLLT1 and MLLT3, preventing their interaction with histone acetylation marks. This inhibition disrupts the recruitment of transcriptional machinery to target genes, leading to altered gene expression. The primary molecular targets of this compound are the YEATS domains of MLLT1 and MLLT3 .

Comparaison Avec Des Composés Similaires

SGC-iMLLT est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur des interactions MLLT1/3-histones. Des composés similaires comprennent :

dBET57 : Un dégradeur PROTAC sélectif de BRD4.

YUKA1 : Un inhibiteur spécifique de KDM5A.

Sonde chimique 92 : Un autre inhibiteur puissant des interactions du domaine YEATS .

This compound se distingue par son excellente sélectivité par rapport aux autres protéines du domaine YEATS humain et aux bromodomaines, ce qui en fait un outil précieux pour étudier les rôles spécifiques de MLLT1 et de MLLT3 dans la régulation épigénétique .

Activité Biologique

SGC-iMLLT is a selective inhibitor targeting the YEATS domains of MLLT1 and MLLT3, which are implicated in various cancers, particularly acute myeloid leukemia (AML). This compound was developed as a chemical probe to explore the biological functions associated with these proteins and their potential as therapeutic targets.

This compound functions by disrupting the interaction between MLLT proteins and histones, specifically targeting the YEATS domains. This inhibition is critical because MLLT1 and MLLT3 play significant roles in the regulation of gene expression through their interactions with acetylated lysine residues on histones. The compound exhibits excellent selectivity over other YEATS proteins (YEATS2/4) and bromodomains, making it a valuable tool for studying MLLT1/3 biology .

Potency and Selectivity

In various assays, this compound has demonstrated potent inhibitory effects:

- AlphaScreen Competition Assay : IC50 values for MLLT1 and MLLT3 were reported at 0.15 µM and 0.254 µM, respectively .

- NanoBRET Assay : Average IC50 value of 0.5 μM (±0.12) was observed in cellular target engagement studies, confirming its effectiveness in a biological context .

The selectivity profile indicates that this compound does not significantly inhibit other tested bromodomains or kinases, which is essential for minimizing off-target effects in therapeutic applications .

Case Studies

-

Acute Myeloid Leukemia (AML) :

- Research involving CRISPR/Cas9 technology demonstrated that knocking out MLLT1 led to significant reductions in cell proliferation and invasiveness in AML cell lines. Ectopic expression of native MLLT1 restored these phenotypes, underscoring the importance of this protein in AML pathology .

- The use of this compound in these studies highlighted its potential as a therapeutic agent against AML by inhibiting MLLT1/3 interactions.

-

Cell Line Studies :

- In vitro studies indicated that this compound exhibited weak potency in certain cancer cell lines like MCF7 but was more effective in AF9-sensitive lines such as HGC-27, where it suppressed proliferation effectively at an IC50 of 19 μM . This suggests that while this compound may not be broadly effective across all cancer types, it holds promise for specific contexts.

Structural Insights

The compound's efficacy is supported by structural studies that reveal how this compound binds to the YEATS domain, effectively displacing natural substrates. X-ray co-crystallization studies have provided insights into the binding interactions, which are crucial for further optimization of the compound .

Comparative Activity

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | MLLT1 | 0.15 | High selectivity for YEATS2/4 |

| NVS-MLLT-1 | MLLT3 | 0.254 | High selectivity across bromodomains |

| Control (NVS-MLLT-C) | None | >30 | No activity |

This table summarizes comparative potency data for this compound and related compounds against their targets, highlighting its strong selective profile .

Propriétés

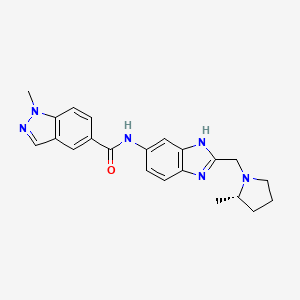

IUPAC Name |

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNDVASWIHEXCL-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.